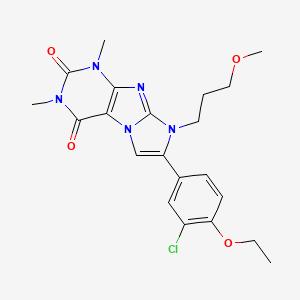
N-quinolin-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-quinolin-2-ylbutanamide, commonly known as QNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. QNB is a synthetic compound that belongs to the class of N-acyl amino acids and is structurally related to the endogenous neurotransmitter, GABA.
Mecanismo De Acción
The mechanism of action of QNB is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal activity. QNB's ability to activate GABA receptors may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In animal models, QNB has been shown to increase GABA levels in the brain, reduce neuronal excitability, and increase the threshold for seizures. QNB has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNB has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify, making it readily available for research. QNB is also stable under a range of conditions, making it suitable for use in various experimental settings. However, QNB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on QNB. One area of interest is its potential as a drug candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, QNB may have applications in other fields such as biochemistry and neuroscience, and further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of QNB involves the reaction of 2-aminobutanoic acid with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields QNB as a white crystalline solid with a melting point of 102-104°C.
Aplicaciones Científicas De Investigación
QNB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, QNB has been investigated as a potential drug candidate for the treatment of neurological disorders such as epilepsy and anxiety. QNB has been shown to exhibit anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-quinolin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13(16)15-12-9-8-10-6-3-4-7-11(10)14-12/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVANPBWQRQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)


![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)

![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)

